2,7-Dimethylocta-2,4-dienedioic acid
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Overview
Description
2,7-Dimethylocta-2,4-dienedioic acid is an organic compound that belongs to the class of medium-chain fatty acids. It is characterized by its aliphatic tail containing eight carbon atoms and two double bonds at the 2nd and 4th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethylocta-2,4-dienedioic acid can be achieved through several methods. One efficient synthetic route involves the use of furan as a starting material. The process includes a rhodium-carbenoid-induced furan-ring-unravelling reaction, followed by an unusual NaBH4/CeCl3·7H2O reduction, Wittig-Horner olefination, and diester hydrolysis .
Industrial Production Methods
The use of readily available reagents and standard reaction conditions makes it feasible for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethylocta-2,4-dienedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield saturated derivatives.
Substitution: The double bonds in the compound allow for substitution reactions with suitable reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogens and other electrophiles can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated hydrocarbons .
Scientific Research Applications
2,7-Dimethylocta-2,4-dienedioic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cellular processes.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,7-Dimethylocta-2,4-dienedioic acid involves its interaction with specific molecular targets and pathways. The compound’s double bonds and carboxylic acid groups allow it to participate in various biochemical reactions. It can act as a ligand for certain enzymes and receptors, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethyl-2,4-octadienedioic acid: A closely related compound with similar structural features.
Medium-chain fatty acids: Compounds with aliphatic tails containing 4 to 12 carbon atoms
Uniqueness
2,7-Dimethylocta-2,4-dienedioic acid is unique due to its specific arrangement of double bonds and carboxylic acid groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
112250-63-2 |
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Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2,7-dimethylocta-2,4-dienedioic acid |
InChI |
InChI=1S/C10H14O4/c1-7(9(11)12)5-3-4-6-8(2)10(13)14/h3-5,8H,6H2,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
ZBXYMKUZCWCGPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=CC=C(C)C(=O)O)C(=O)O |
Origin of Product |
United States |
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